An In-Depth Technical Guide to [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol: Structure, Properties, and Synthetic Strategy
An In-Depth Technical Guide to [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol: Structure, Properties, and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure and molecular weight, and outlines a robust synthetic pathway for its preparation via a 1,3-dipolar cycloaddition reaction. Furthermore, it presents a complete protocol for the spectroscopic and physicochemical characterization of the molecule, drawing upon established analytical techniques. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel isoxazole-based compounds.
Introduction: The Significance of the Isoxazole and Methoxyphenyl Moieties in Drug Discovery
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, featuring in a wide array of pharmacologically active compounds.[1] The isoxazole core imparts favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding, which can enhance binding affinity to biological targets.[1] Consequently, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]
The methoxyphenyl group is also a common feature in many pharmaceutical agents. The methoxy substituent can improve a molecule's pharmacokinetic profile by enhancing its metabolic stability and modulating its lipophilicity.[3] The presence of a methoxy group can also influence the binding of a molecule to its target receptor.[3] The strategic combination of the isoxazole and methoxyphenyl moieties in [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol suggests its potential as a valuable building block for the development of novel therapeutic agents.
This guide provides a detailed exploration of the structure and molecular weight of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol, alongside a proposed synthetic route and comprehensive characterization protocols.
Molecular Structure and Physicochemical Properties
The chemical structure of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol is characterized by a central isoxazole ring substituted at the 5-position with a 3-methoxyphenyl group and at the 3-position with a hydroxymethyl group.
Table 1: Physicochemical Properties of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
| Property | Value | Source |
| CAS Number | 1105191-02-3 | |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Appearance | Expected to be a solid | Inferred from similar compounds[1] |
| Melting Point | Not reported; a similar isomer, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, has a melting point of 57 °C.[1] | |
| Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. | General knowledge of similar organic compounds. |
Diagram 1: Chemical Structure of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
Caption: 2D structure of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.
Synthesis of [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
A reliable and efficient method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. The following protocol outlines a plausible synthetic route to [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol based on this well-established methodology.
Diagram 2: Synthetic Pathway
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 3-Methoxybenzaldehyde Oxime
Principle: The synthesis begins with the formation of an oxime from the corresponding aldehyde. This reaction is a standard condensation reaction between an aldehyde and hydroxylamine.
Protocol:
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To a solution of 3-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or pyridine, add hydroxylamine hydrochloride (1.1 equivalents).
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Add a base, such as pyridine or sodium acetate, to neutralize the hydrochloric acid and facilitate the reaction.
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any inorganic salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-methoxybenzaldehyde oxime.
Step 2: 1,3-Dipolar Cycloaddition to form [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol
Principle: The isoxazole ring is formed via a [3+2] cycloaddition reaction between a nitrile oxide, generated in situ from the oxime, and an alkyne (propargyl alcohol). This reaction is highly efficient for the construction of the isoxazole core.
Protocol:
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Dissolve the 3-methoxybenzaldehyde oxime (1.0 equivalent) and propargyl alcohol (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Slowly add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, to the reaction mixture at 0 °C. The oxidizing agent facilitates the in situ formation of the nitrile oxide.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
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After the reaction is complete, quench the reaction with a saturated solution of sodium thiosulfate.
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Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure to obtain the crude product.
Purification
Principle: The crude product is purified using column chromatography to isolate the desired [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol from any unreacted starting materials or byproducts.
Protocol:
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Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
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Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
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Elute the column with the chosen solvent system, collecting fractions.
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Monitor the fractions by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol.
Structural and Spectroscopic Characterization
The structure and purity of the synthesized [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol can be confirmed using a combination of spectroscopic techniques. The following data are predicted based on the analysis of a structurally similar isomer, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol.[1]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectrum (in CDCl₃):
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δ 7.2-7.4 ppm (m, 4H): Aromatic protons of the 3-methoxyphenyl ring.
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δ 6.5 ppm (s, 1H): Proton on the isoxazole ring.
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δ 4.7 ppm (s, 2H): Methylene protons of the hydroxymethyl group.
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δ 3.8 ppm (s, 3H): Methoxy group protons.
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δ ~2.0 ppm (br s, 1H): Hydroxyl proton (this peak may be broad and its chemical shift can vary).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectrum (in CDCl₃):
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δ ~170 ppm: C3 of the isoxazole ring (attached to the hydroxymethyl group).
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δ ~160 ppm: C5 of the isoxazole ring (attached to the phenyl group).
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δ ~160 ppm: Carbon of the phenyl ring attached to the methoxy group.
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δ ~130 ppm: Quaternary carbon of the phenyl ring attached to the isoxazole ring.
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δ 110-130 ppm: Other aromatic carbons.
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δ ~100 ppm: C4 of the isoxazole ring.
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δ ~55 ppm: Methoxy carbon.
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δ ~55 ppm: Methylene carbon of the hydroxymethyl group.
Mass Spectrometry (MS)
Expected Data (Electrospray Ionization - ESI+):
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m/z: 206.0811 [M+H]⁺ (Calculated for C₁₁H₁₂NO₃⁺)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expected Absorptions (KBr pellet):
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3200-3500 cm⁻¹ (broad): O-H stretching of the alcohol.
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3000-3100 cm⁻¹: Aromatic C-H stretching.
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2850-2950 cm⁻¹: Aliphatic C-H stretching of the methoxy and methylene groups.
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~1600 cm⁻¹: C=N stretching of the isoxazole ring.
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1450-1580 cm⁻¹: Aromatic C=C stretching.
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1000-1300 cm⁻¹: C-O stretching of the ether and alcohol.
Conclusion
This technical guide has provided a detailed overview of the structure, molecular weight, and a robust synthetic strategy for [5-(3-Methoxyphenyl)isoxazol-3-yl]methanol. The outlined protocols for synthesis and characterization are based on well-established chemical principles and data from closely related compounds, offering a reliable framework for researchers. The presence of the pharmacologically significant isoxazole and methoxyphenyl moieties makes this compound a promising candidate for further investigation in the field of drug discovery and development. This guide serves as a foundational resource to facilitate such endeavors.
References
- Chemical Review and Letters. (2022). Inhibiting effect of a synthesized organic compound, [3-(4-methoxyphenyl)isoxazole-5-yl]-methanol, on copper in 1 M sulfuric ac. Chemical Review and Letters, 5, 113-118.
- Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 4(6), 2283-2287.
- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Characterization of Some New Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389-397.
-
CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
- Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126.
- PMC. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules, 27(6), 1863.
- MDPI. (2022). 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one1,1-dioxide. Molbank, 2022(4), M1488.
- European Journal of Medicinal Chemistry. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
